N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
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Overview
Description
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide is a complex organic compound that features a benzodioxole ring, a benzylamino group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the bromination of 1,3-benzodioxole followed by treatment with ethylene oxide and Grignard reagents.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a Pd-catalyzed C-N cross-coupling reaction.
Formation of the Chlorobenzamide Moiety: The chlorobenzamide moiety is synthesized by reacting 2-chlorobenzoic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then reacted with an amine.
Final Coupling: The final step involves coupling the benzodioxole intermediate with the benzylamino intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and benzylamino groups.
Reduction: Reduced forms of the benzodioxole and benzylamino groups.
Substitution: Substituted derivatives of the chlorobenzamide moiety.
Scientific Research Applications
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Biology: It is used in biological studies to understand its effects on cellular pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and affecting cellular pathways. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole ring.
Uniqueness
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide is unique due to its combination of a benzodioxole ring, a benzylamino group, and a chlorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c25-19-9-5-4-8-18(19)23(28)27-20(24(29)26-14-16-6-2-1-3-7-16)12-17-10-11-21-22(13-17)31-15-30-21/h1-13H,14-15H2,(H,26,29)(H,27,28)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVPFXSKJGVYHE-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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